molecular formula C8H5BrF3NO2 B14860370 2-Bromo-4-(trifluoromethyl)pyridine-6-acetic acid

2-Bromo-4-(trifluoromethyl)pyridine-6-acetic acid

Cat. No.: B14860370
M. Wt: 284.03 g/mol
InChI Key: NYXZBRBYBBPKDI-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative. It is a valuable compound in organic synthesis due to its unique chemical properties, including the presence of both bromine and trifluoromethyl groups. These functional groups make it a versatile building block for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine-6-acetic acid typically involves regioselective deprotonation at the C-3 position of 2-Bromo-4-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA) followed by trapping with carbon dioxide to form the corresponding nicotinic acid . This method ensures high regioselectivity and yields the desired product efficiently.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route involving LDA and carbon dioxide is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)pyridine-6-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used for regioselective deprotonation.

    Carbon Dioxide: Used for trapping the deprotonated intermediate to form the nicotinic acid derivative.

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)pyridine-6-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets. For instance, in the synthesis of kinase inhibitors, the compound interacts with the kinase enzyme, inhibiting its activity and thereby exerting its therapeutic effects . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-4-(difluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-4-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry and agrochemical development .

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

2-[6-bromo-4-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H5BrF3NO2/c9-6-2-4(8(10,11)12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15)

InChI Key

NYXZBRBYBBPKDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Br)C(F)(F)F

Origin of Product

United States

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